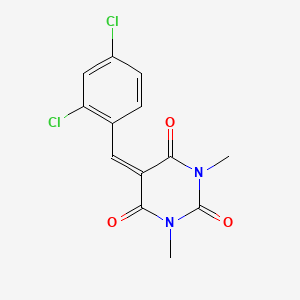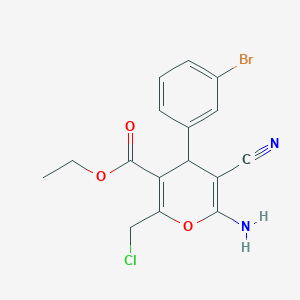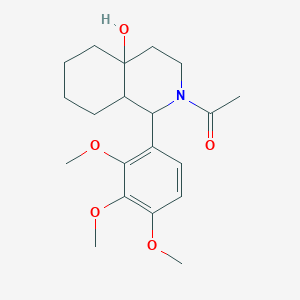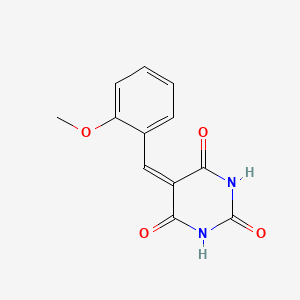![molecular formula C19H13ClN2S B3838956 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838956.png)
3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
Vue d'ensemble
Description
3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as thiazoles, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. The compound has also been found to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been found to have other biochemical and physiological effects. For example, the compound has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. It has also been found to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, the compound also has some limitations. For example, it can be difficult to synthesize in large quantities, and its toxicity profile is not well understood.
Orientations Futures
There are many potential future directions for research involving 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One promising area of research is in the development of new cancer therapies based on the compound. Another area of research could be in the development of new antibiotics based on the compound's potent antibacterial and antifungal activity. Additionally, further studies could be conducted to better understand the compound's toxicity profile and potential side effects.
Applications De Recherche Scientifique
The compound 3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c1-13-5-7-15(8-6-13)18-12-23-19(22-18)16(11-21)9-14-3-2-4-17(20)10-14/h2-10,12H,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHBVBGIAIBOJ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3838878.png)
![3-[(4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3838880.png)

![3,4,5-tris[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B3838898.png)

![2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B3838904.png)
![N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838906.png)
![1,5-dimethyl-4-{[(2-oxocyclohexylidene)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3838912.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838916.png)
![2,4,5-trichloro-6-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3838918.png)


![3-(4-methylphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838943.png)
